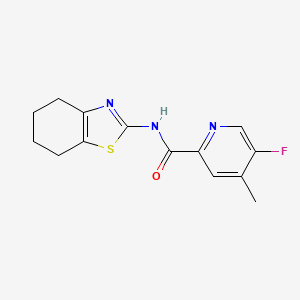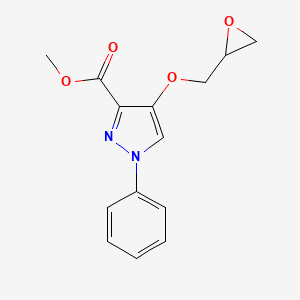![molecular formula C18H18Cl2N2 B2784808 2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478081-51-5](/img/structure/B2784808.png)
2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBPB and belongs to the pyrrolopyridine family. TBPB has been widely studied for its pharmacological properties and its potential as a therapeutic agent.
作用机制
TBPB acts as a selective activator of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in various tissues and is involved in pain perception, inflammation, and thermoregulation. TBPB binds to a specific site on TRPV1, leading to channel activation and subsequent calcium influx. This calcium influx can trigger various downstream signaling pathways, leading to the observed physiological and pharmacological effects of TBPB.
Biochemical and Physiological Effects:
TBPB has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. These effects include the activation of TRPV1 channels, the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, the improvement of cognitive function, and the reduction of pain and inflammation.
实验室实验的优点和局限性
TBPB has several advantages for laboratory experiments, including its high potency and selectivity for TRPV1 channels, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, TBPB also has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
未来方向
There are several potential future directions for research on TBPB. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a lead compound for the development of new cancer therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of TBPB and its downstream signaling pathways.
合成方法
The synthesis of TBPB involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with 2-bromo-1-tert-butylpyridine to form an intermediate. This intermediate is then subjected to a series of reactions involving various reagents and solvents to obtain the final product, TBPB. The yield of the synthesis process is typically around 50%.
科学研究应用
TBPB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, TBPB has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, TBPB has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis in cancer cells. In drug discovery, TBPB has been identified as a potential lead compound for the development of new therapeutic agents.
属性
IUPAC Name |
2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2/c1-18(2,3)16-9-12-5-4-8-21-17(12)22(16)11-13-6-7-14(19)10-15(13)20/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZFNQVYXBKFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1CC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

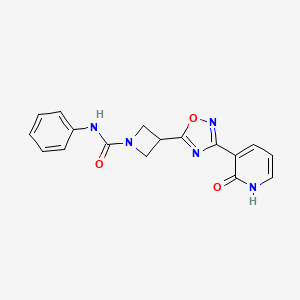
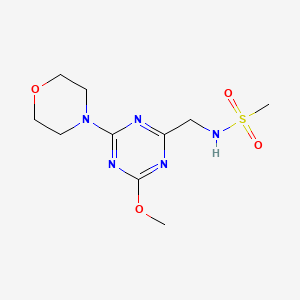
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2784730.png)
![5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2784732.png)
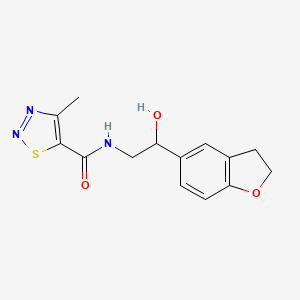
![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784735.png)
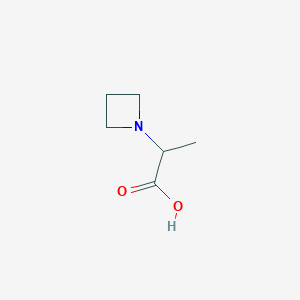
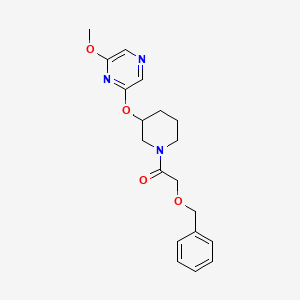
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2784740.png)
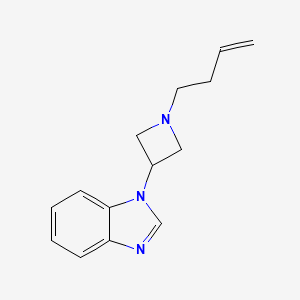
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea](/img/structure/B2784742.png)
